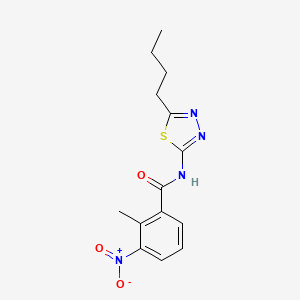
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide, also known as BNT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BNT is a member of the thiadiazole family, which has been extensively studied for their biological activities.
Mécanisme D'action
The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide in cancer cells is not fully understood. However, studies have suggested that N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide induces apoptosis in cancer cells by activating the caspase pathway. N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide has been found to exhibit various biochemical and physiological effects. N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide has been shown to inhibit the activity of nitric oxide synthase (NOS), which is involved in the production of nitric oxide (NO). NO is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide has several advantages and limitations for lab experiments. One of the advantages of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide is its low toxicity, making it a safe candidate for in vitro and in vivo studies. N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide is also stable under physiological conditions, making it suitable for biological assays. However, N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide has limited solubility in water, which can affect its bioavailability. N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide also has limited stability under acidic conditions, which can affect its activity.
Orientations Futures
There are several future directions for the research on N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide. One of the potential applications of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide is in the development of novel anticancer therapies. Further studies are needed to elucidate the mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide in cancer cells and to determine its efficacy in vivo. N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide also has potential applications in the field of neurodegenerative diseases, as it has been found to exhibit neuroprotective activity. Further studies are needed to determine the mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide in neurodegenerative diseases and to determine its efficacy in vivo.
Méthodes De Synthèse
The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide involves the reaction between 2-methyl-3-nitrobenzoic acid and 5-butyl-1,3,4-thiadiazole-2-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions and yields N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide as a yellow crystalline solid.
Applications De Recherche Scientifique
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide has been found to exhibit promising activities in various scientific research fields. One of the most significant applications of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide is in the field of cancer research. Studies have shown that N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-3-4-8-12-16-17-14(22-12)15-13(19)10-6-5-7-11(9(10)2)18(20)21/h5-7H,3-4,8H2,1-2H3,(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZVNXRJYPJCHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 6-methyl-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5209260.png)
![N-(3,5-dimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5209264.png)

![N-{[2-(dimethylamino)-3-pyridinyl]methyl}methanesulfonamide](/img/structure/B5209272.png)

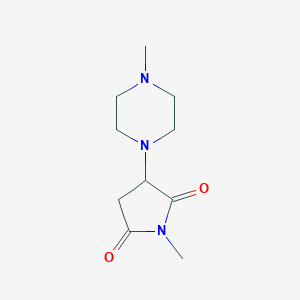
![N-{2-[(4-methylbenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5209287.png)
![4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-furylmethyl)-3-methoxybenzamide](/img/structure/B5209293.png)
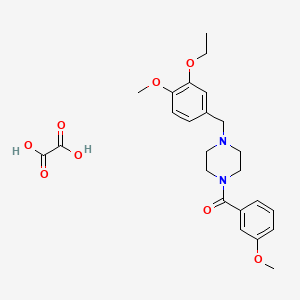
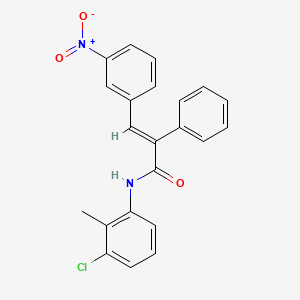
![3-[3-(4-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5209313.png)
![1-[4-(benzyloxy)benzoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5209327.png)
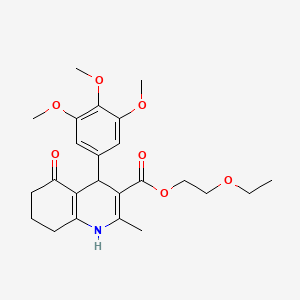
![(3-methylcyclopentyl)[2-(4-morpholinyl)ethyl]amine](/img/structure/B5209346.png)